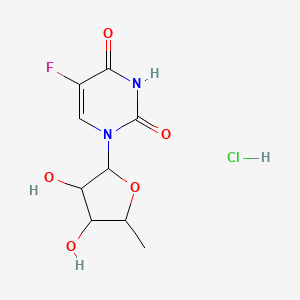![molecular formula C16H24ClN3O2S B8088365 [4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride](/img/structure/B8088365.png)
[4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier [4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and is typically carried out using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
[4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[731
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological pathways and interactions.
Medicine: Potential therapeutic uses could be explored based on its chemical properties.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. Detailed studies are required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride can be identified using databases like PubChem, which provide information on structurally related molecules. Some similar compounds include:
- CID 144564153
- CID 46844082
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may offer distinct advantages or applications compared to other similar compounds. Detailed comparative studies can highlight these unique features and potential benefits.
Properties
IUPAC Name |
[4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S.ClH/c1-22-6-5-13(17)16(21)18-8-11-7-12(10-18)14-3-2-4-15(20)19(14)9-11;/h2-4,11-13H,5-10,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMAYMSUQMXDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
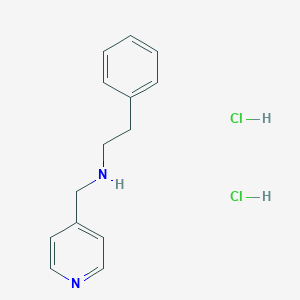
![sodium;2-[3-hydroxy-2',4-bis(hydroxymethyl)-4,7,8a-trimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetate;trihydrate](/img/structure/B8088291.png)
![7-Chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;dihydrochloride](/img/structure/B8088307.png)
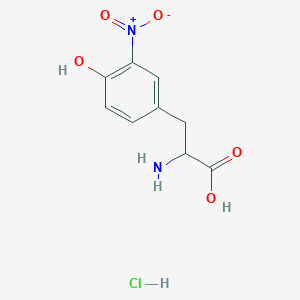
![4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+)](/img/structure/B8088321.png)

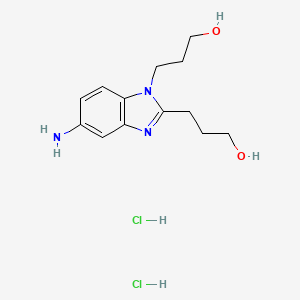
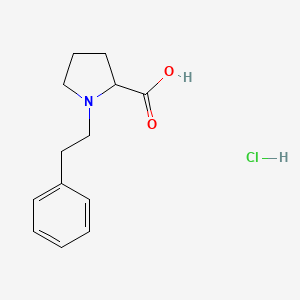
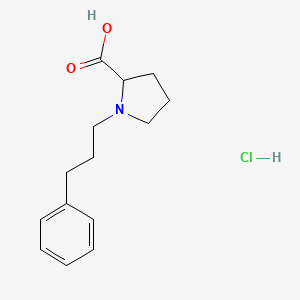
![2-Hydroxytricyclo[7.3.1.02,7]tridecan-13-one;hydrate](/img/structure/B8088348.png)
![11-Ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol;hydrochloride](/img/structure/B8088360.png)
![2-[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B8088385.png)
![10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride](/img/structure/B8088386.png)
